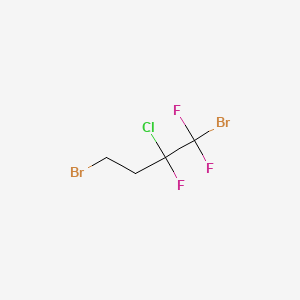

1,4-Dibromo-2-chloro-1,1,2-trifluorobutane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-dibromo-2-chloro-1,1,2-trifluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Br2ClF3/c5-2-1-3(7,8)4(6,9)10/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJOGGYLEOPNVJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)C(C(F)(F)Br)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Br2ClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10958841 | |

| Record name | 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10958841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

378-13-2 | |

| Record name | 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000378132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10958841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butane, 1,4-dibromo-2-chloro-1,1,2-trifluoro- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dibromo-2-chloro-1,1,2-trifluorobutane is a polyhalogenated alkane with potential applications as a building block in the synthesis of complex fluorinated molecules. The unique arrangement of halogen atoms on a short carbon chain makes it an attractive intermediate for the introduction of fluorine, chlorine, and bromine into organic scaffolds. Such compounds are of significant interest in medicinal chemistry and materials science due to the profound effects of halogenation on the physicochemical and biological properties of molecules. This guide provides a comprehensive overview of the synthesis of this compound, focusing on the underlying chemical principles, a detailed experimental protocol, and the necessary safety considerations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 378-13-2[1][2] |

| Molecular Formula | C4H4Br2ClF3[1][2][3] |

| Molecular Weight | 304.33 g/mol [1][3] |

| Boiling Point | 70 °C[4] |

| Density | 2.035 g/cm³[4] |

| Refractive Index | 1.462 |

Synthetic Approach: Free-Radical Addition

The most plausible and direct method for the synthesis of this compound is the free-radical addition of dibromomethane (CH₂Br₂) to chlorotrifluoroethylene (CClF=CF₂). This reaction proceeds via a chain mechanism involving the initiation, propagation, and termination of radical species.

Reaction Mechanism

The synthesis is predicated on a free-radical chain reaction, a fundamental process in organic chemistry.[5][6][7] This multi-step mechanism is outlined below:

1. Initiation: The reaction is initiated by the formation of bromine radicals. This can be achieved through the homolytic cleavage of a suitable initiator, such as an organic peroxide (e.g., dibenzoyl peroxide) or an azo compound (e.g., azobisisobutyronitrile, AIBN), upon heating or by the application of ultraviolet (UV) light to dibromomethane.[5][7]

2. Propagation: The propagation phase consists of two key steps that are repeated in a cycle:

- Step 1: Hydrogen Abstraction. A bromine radical abstracts a hydrogen atom from dibromomethane to form hydrogen bromide and a bromomethyl radical (•CH₂Br).

- Step 2: Addition to the Alkene. The electrophilic bromomethyl radical adds to the electron-rich double bond of chlorotrifluoroethylene. This addition is regioselective. The radical will preferentially attack the CF₂ carbon, which is less sterically hindered and results in a more stable secondary radical on the CClF carbon.

- Step 3: Bromine Atom Transfer. The resulting radical intermediate then abstracts a bromine atom from another molecule of dibromomethane, yielding the final product, this compound, and regenerating a bromomethyl radical to continue the chain reaction.

3. Termination: The chain reaction is terminated when two radical species combine. This can occur in several ways, such as the combination of two bromomethyl radicals or the reaction of a bromomethyl radical with the growing polymer chain radical.

The overall reaction can be summarized as follows:

dot

Sources

- 1. scbt.com [scbt.com]

- 2. This compound [webbook.nist.gov]

- 3. 1,2-DIBROMO-4-CHLORO-1,1,2-TRIFLUOROBUTANE synthesis - chemicalbook [chemicalbook.com]

- 4. Purification and characterization of a bacterial dehalogenase with activity toward halogenated alkanes, alcohols and ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Free-radical halogenation - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

An In-Depth Technical Guide to the Physicochemical Properties of 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, halogenated organic molecules serve as pivotal building blocks for the synthesis of novel compounds with tailored properties.[1] The strategic incorporation of fluorine and other halogens can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[2] This guide provides a comprehensive technical overview of 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane, a polyhalogenated alkane with significant potential as a versatile synthetic intermediate. We will delve into its physicochemical properties, spectral characteristics, synthesis, reactivity, and potential applications, offering a valuable resource for researchers in drug discovery and organic synthesis.

Physicochemical and Spectral Data

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research and development. The following sections summarize the key physicochemical data and provide an analysis of the spectral characteristics of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 378-13-2 | [3][4] |

| Molecular Formula | C4H4Br2ClF3 | [3][4] |

| Molecular Weight | 304.33 g/mol | [3][4] |

| Appearance | Not specified (likely a liquid) | |

| Boiling Point | 70 °C | [5][] |

| Density | 2.035 g/cm³ | [5][] |

| Refractive Index | 1.462 | [5] |

| IUPAC Name | This compound | [] |

| Synonyms | 2-Chloro-1,4-dibromo-1,1,2-trifluorobutane | [] |

Spectral Analysis

Spectral data is crucial for the unambiguous identification and characterization of a molecule. The following is an analysis of the expected spectral features of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various bonds. The C-H stretching vibrations of the methylene groups will likely appear in the 2850-3000 cm⁻¹ region.[7] The presence of carbon-halogen bonds will be indicated by absorptions in the fingerprint region; C-Cl stretching typically occurs between 850-550 cm⁻¹, while C-Br stretching is found at lower frequencies, generally in the 690-515 cm⁻¹ range.[7] The C-F stretching vibrations are expected to produce strong absorptions in the 1000-1400 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Due to the presence of two methylene groups (-CH₂-) in different chemical environments, the ¹H NMR spectrum is expected to show two distinct multiplets. The protons on the carbon adjacent to the bromine atom (C4) would likely appear further downfield than the protons on C3. The complex splitting patterns would arise from coupling to each other and to the fluorine atom on the adjacent carbon (C2).

-

¹³C NMR: The ¹³C NMR spectrum should display four unique signals, one for each carbon atom in the molecule, due to their different chemical environments created by the varied halogen substitution. The chemical shifts will be influenced by the electronegativity of the attached halogens, with carbons bonded to fluorine and chlorine appearing at lower field.

-

¹⁹F NMR: The ¹⁹F NMR spectrum is anticipated to show two signals corresponding to the two different fluorine environments (the -CF₂Br group and the -CFCl- group). These signals would likely exhibit complex splitting patterns due to coupling with each other and with the neighboring protons.

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and one chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio).[8] This will result in a cluster of peaks for the molecular ion and any bromine or chlorine-containing fragments. Fragmentation will likely involve the cleavage of carbon-carbon and carbon-halogen bonds.[8][9] Common fragmentation pathways for halogenated alkanes include the loss of halogen atoms and the formation of alkyl cations.[8]

Synthesis and Reactivity

The synthetic utility of this compound is intrinsically linked to its preparation and subsequent chemical transformations.

Diagram 1: Proposed Synthesis of this compound

Caption: Proposed synthesis via bromination of an alkene precursor.

A plausible synthetic route to this compound involves the addition of bromine (Br₂) across the double bond of 4-Chloro-1,1,2-trifluoro-1-butene.[10]

Experimental Protocol: Synthesis via Alkene Bromination (Generalized)

Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory safety standards and preliminary experiments.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-Chloro-1,1,2-trifluoro-1-butene (1.0 eq) in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

-

Bromine Addition: Slowly add a solution of bromine (1.0 eq) in the same solvent to the stirred solution of the alkene via the dropping funnel. The disappearance of the reddish-brown color of bromine indicates the progress of the reaction.

-

Reaction Monitoring: Monitor the reaction to completion using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Once the reaction is complete, quench any excess bromine by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by distillation or column chromatography to yield this compound.

Reactivity Profile

The reactivity of this compound is dictated by the presence of multiple carbon-halogen bonds of varying strengths.

-

Nucleophilic Substitution: The bromine atoms are generally better leaving groups than chlorine, making the C1 and C4 positions susceptible to nucleophilic attack. This allows for the introduction of a wide range of functional groups.

-

Elimination Reactions: The presence of vicinal dihalides (at C1 and C2) and the potential for 1,4-elimination offer pathways to form unsaturated compounds. Treatment with a strong base could lead to dehydrohalogenation.[11][12]

-

Reductive Dehalogenation: The carbon-bromine bonds can be selectively reduced in the presence of various reducing agents, providing a route to less halogenated analogues.[13][14]

-

Organometallic Reagent Formation: The terminal bromine at C4 can potentially be used to form Grignard or organolithium reagents, which are powerful intermediates for carbon-carbon bond formation.

Applications in Research and Drug Development

While specific applications of this compound are not extensively documented, its structure suggests significant potential as a fluorinated building block in medicinal chemistry.[15][16][17]

Diagram 2: Potential Applications as a Fluorinated Building Block

Caption: Potential pathways for utilizing the title compound in drug discovery.

The introduction of fluorine and fluorinated moieties into drug candidates can lead to improved pharmacokinetic and pharmacodynamic properties.[1][2] this compound can serve as a precursor to a variety of more complex fluorinated molecules. For instance, the differential reactivity of the C-Br and C-Cl bonds allows for sequential functionalization, enabling the construction of intricate molecular architectures.

The trifluoromethyl group is a common feature in many pharmaceuticals, and this compound provides a scaffold that can be elaborated to incorporate this and other fluorinated groups.[1] Its use as a building block could lead to the synthesis of novel analogs of existing drugs with enhanced metabolic stability or improved binding to their biological targets.[15]

Safety and Handling

This compound is classified as an irritant to the eyes, respiratory system, and skin.[5] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[5]

Conclusion

This compound is a polyhalogenated alkane with a unique combination of reactive sites. Its physicochemical and spectral properties, coupled with its potential for diverse chemical transformations, make it a valuable building block for organic synthesis. For researchers in drug discovery, this compound offers a gateway to novel fluorinated scaffolds that could lead to the development of next-generation therapeutics with improved efficacy and safety profiles. As with any reactive chemical, proper safety precautions are paramount when handling and utilizing this compound in a laboratory setting.

References

-

Fluorinated building blocks in drug design: new pathways and targets. (2024). National Center for Biotechnology Information. [Link]

-

Full article: Fluorinated building blocks in drug design: new pathways and targets. (2024). Taylor & Francis Online. [Link]

-

Fluorinated Building Blocks: Essential Tools for Modern Chemistry. (2025). MolecularCloud. [Link]

-

Fluorinated building blocks in drug design: new pathways and targets. (n.d.). ResearchGate. [Link]

-

DBU-Promoted Elimination Reactions of Vicinal Dibromoalkanes Mediated by Adjacent O-Functional Groups, and Applications to the Synthesis of Biologically Active Natural Products. (2025). ResearchGate. [Link]

-

Elimination reactions of vicinal dibromide. (2018). Chemistry Stack Exchange. [Link]

-

Interpreting the fragmentation pattern of the mass spectrum of 1,2-dibromoethane. (n.d.). Doc Brown's Chemistry. [Link]

-

Bacterial dehalogenation of halogenated alkanes and fatty acids. (n.d.). National Center for Biotechnology Information. [Link]

-

Reactions of Dihalides. (2023). Chemistry LibreTexts. [Link]

-

Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. [Link]

-

Reactivity of (Vicinal) Carbonyl Compounds with Urea. (2019). ACS Omega. [Link]

-

Photocatalytic Dehalogenation of Vicinal Dibromo Compounds Utilizing Sexithiophene and Visible-Light Irradiation. (n.d.). ACS Catalysis. [Link]

-

Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. (2014). PubMed. [Link]

-

Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. (n.d.). Organic Chemistry Portal. [Link]

-

Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (2025). Save My Exams. [Link]

- Dehalogenation of halogenated aromatic compounds. (n.d.).

-

LECTURE 4 (d) Polyhalogenation. (n.d.). University of the West Indies. [Link]

-

This compound. (2024). ChemBK. [Link]

-

Dehalogenation – Knowledge and References. (n.d.). Taylor & Francis. [Link]

-

INFRARED SPECTROSCOPY (IR). (n.d.). University of Puerto Rico. [Link]

-

This compound. (n.d.). NIST WebBook. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

1,4-Dibromo-2-chloro-1,1,2-trifluorooctane. (n.d.). PubChem. [Link]

-

19F and 1H NMR spectra of halocarbons. (2004). PubMed. [Link]

-

Infrared Spectrometry. (n.d.). Michigan State University. [Link]

-

10.1 Free Radical Halogenation. (2020). YouTube. [Link]

-

Mass Spectrometry of Alkanes. (2025). YouTube. [Link]

-

1,4-Dibromo-2-chloro-1,1-difluorobutane. (n.d.). PubChem. [Link]

-

Introduction to IR Spectra. (n.d.). University of California, Los Angeles. [Link]

-

1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane. (n.d.). PubChem. [Link]

-

Interpreting Infrared Spectra. (n.d.). Specac. [Link]

-

Selectivity in Free Radical Reactions: Bromination vs. Chlorination. (2013). Master Organic Chemistry. [Link]

-

low/high resolution 1H proton nmr spectrum of butane. (n.d.). Doc Brown's Chemistry. [Link]

-

he H-1 hydrogen-1 (proton) NMR spectrum of butanone. (n.d.). Doc Brown's Chemistry. [Link]

-

The 500 MHz 1H NMR Spectrum of Butane. (2009). University of Ottawa NMR Facility Blog. [Link]

-

Predict the appearance of the high-resolution proton NMR spectrum of i-butane. (n.d.). Study.com. [Link]

-

Predicting the Product For a Free Radical Halogenation Reaction. (2023). YouTube. [Link]

-

4-Chloro-1,1,1-trifluorobutane. (n.d.). PubChem. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 3. scbt.com [scbt.com]

- 4. This compound [webbook.nist.gov]

- 5. chembk.com [chembk.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. savemyexams.com [savemyexams.com]

- 9. C2H4Br2 BrCH2CH2Br mass spectrum of 1,2-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. 1,2-DIBROMO-4-CHLORO-1,1,2-TRIFLUOROBUTANE synthesis - chemicalbook [chemicalbook.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]

- 14. CA1296744C - Dehalogenation of halogenated aromatic compounds - Google Patents [patents.google.com]

- 15. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Fluorinated Building Blocks: Essential Tools for Modern Chemistry | MolecularCloud [molecularcloud.org]

Spectroscopic Characterization of 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane: A Predictive and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dibromo-2-chloro-1,1,2-trifluorobutane, a halogenated alkane with the chemical formula C₄H₄Br₂ClF₃, represents a potentially valuable, yet under-characterized, building block in synthetic and medicinal chemistry.[1][2][3] The strategic placement of multiple halogen atoms—bromine, chlorine, and fluorine—on a flexible butane scaffold imparts unique physicochemical properties that can be exploited in the design of novel chemical entities. However, the publicly available spectroscopic data for this compound is notably scarce. This technical guide provides a comprehensive, predictive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. By leveraging fundamental principles of spectroscopy and analyzing structurally analogous compounds, this paper offers a detailed roadmap for the characterization of this and similar polyhalogenated molecules.

Introduction: The Structural and Chemical Landscape

This compound (CAS No. 378-13-2) is a dense, non-polar organic compound.[2] Its molecular structure, characterized by a butane chain with extensive halogenation, suggests its utility as a synthetic intermediate. The presence of a stereocenter at the second carbon (C2) indicates that this compound can exist as a pair of enantiomers, a critical consideration in its application, particularly in drug development.

The strategic arrangement of halogens dictates the molecule's reactivity and its spectroscopic signature. The highly electronegative fluorine atoms, the bulky bromine atoms, and the chlorine atom all contribute to a complex electronic environment, which can be deconvoluted using modern spectroscopic techniques. This guide will explore the anticipated outcomes of such analyses.

Below is a diagram illustrating the chemical structure of this compound.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would be essential for unambiguous characterization.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the two methylene groups (-CH₂-). Due to the chiral center at C2, the protons on C3 are diastereotopic and should, in principle, appear as two separate signals, each split by the other and by the protons on C4.

| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Rationale |

| -CH ₂- (C3) | 3.0 - 4.0 | Multiplet | These protons are adjacent to a stereocenter and a carbon bearing a bromine atom, leading to a downfield shift. Diastereotopicity will result in complex splitting patterns. |

| -CH ₂- (C4) | 3.5 - 4.5 | Multiplet | These protons are directly attached to a carbon bearing a bromine atom, causing a significant downfield shift. They will be split by the protons on C3. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum should reveal four distinct signals, one for each carbon atom in the butane chain. The chemical shifts will be heavily influenced by the attached halogens.

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| C1 (-CBrF₂) | 110 - 125 | The presence of two highly electronegative fluorine atoms and a bromine atom will cause a very large downfield shift. |

| C2 (-CClF-) | 90 - 105 | The combined effect of chlorine and fluorine will result in a significant downfield shift. |

| C3 (-CH₂-) | 35 - 50 | This methylene carbon is adjacent to a stereocenter and a brominated carbon, leading to a moderate downfield shift. |

| C4 (-CH₂Br) | 25 - 40 | The bromine atom will cause a downfield shift, but less pronounced than that for C1 and C2. |

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is crucial for characterizing fluorinated compounds. The spectrum is expected to show two signals corresponding to the two different fluorine environments.

| Fluorine(s) | Predicted Chemical Shift (ppm, relative to CFCl₃) | Predicted Multiplicity | Rationale |

| -CF ₂Br (C1) | -60 to -80 | Doublet of doublets or more complex | These two fluorine atoms are diastereotopic due to the adjacent stereocenter. They will couple to each other and to the fluorine on C2. |

| -CF Cl- (C2) | -130 to -150 | Multiplet | This single fluorine will be coupled to the two fluorine atoms on C1 and potentially to the protons on C3. |

Infrared (IR) Spectroscopy: Fingerprinting Functional Groups

IR spectroscopy provides valuable information about the types of chemical bonds present in a molecule. For this compound, the spectrum is expected to be dominated by strong absorptions corresponding to the carbon-halogen and carbon-hydrogen bonds.

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H stretching | 2900 - 3000 | Medium |

| C-F stretching | 1000 - 1400 | Strong |

| C-Cl stretching | 600 - 800 | Strong |

| C-Br stretching | 500 - 600 | Strong |

Mass Spectrometry (MS): Deciphering the Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can aid in its structural identification.

The molecular weight of this compound is 304.33 g/mol .[1][2] Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in approximately a 3:1 ratio), the molecular ion peak (M⁺) in the mass spectrum will appear as a characteristic isotopic cluster.

Predicted Fragmentation Pathways:

The molecule is expected to fragment via the loss of halogen atoms or small neutral molecules.

Figure 2: Predicted Mass Spectrometry Fragmentation of this compound.

Experimental Protocols for Spectroscopic Analysis

For researchers seeking to acquire empirical data for this compound, the following standard protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-pulse experiment with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled experiment (e.g., zgpg30) to obtain singlet signals for each carbon. An attached proton test (APT) or DEPT experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

-

¹⁹F NMR: Acquire a standard one-pulse experiment, with proton decoupling if necessary to simplify the spectra.

-

-

Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to an internal standard (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).

IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹) with a sufficient number of scans for a good signal-to-noise ratio.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum (transmittance or absorbance vs. wavenumber).

Mass Spectrometry

-

Sample Preparation: Dilute the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A variety of mass spectrometers can be used. For initial characterization, a gas chromatograph-mass spectrometer (GC-MS) with electron ionization (EI) is suitable. For accurate mass measurements, electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer is recommended.

-

Data Acquisition: Introduce the sample into the ion source. For GC-MS, the sample is vaporized and separated on a GC column before entering the mass spectrometer.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. Compare the observed isotopic patterns with theoretical predictions.

Conclusion

References

-

ChemBK. This compound. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

-

NIST WebBook. This compound. Available at: [Link]

Sources

A Guide to the Structural Elucidation of 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane: A Methodological Whitepaper

Abstract

This technical guide provides a comprehensive methodological framework for the determination of the crystal structure of 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane. While a definitive crystal structure for this specific molecule is not publicly available at the time of this writing, this document serves as an in-depth, procedural whitepaper for researchers, scientists, and drug development professionals. It outlines the critical steps from synthesis and crystallization to data acquisition, structure solution, and computational analysis, thereby providing a complete roadmap for its structural elucidation. The principles and techniques described herein are broadly applicable to the crystallographic studies of similar halogenated small molecules.

Introduction: The Significance of Structural Insight

The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical and physical properties. For halogenated hydrocarbons such as this compound, the crystal structure reveals critical information about intermolecular interactions, conformational preferences, and packing motifs. These insights are invaluable in fields ranging from materials science to medicinal chemistry, where molecular geometry dictates function. This guide is designed to be a self-validating system, where the successful execution of each described protocol contributes to the overall reliability of the final structural model.

Synthesis and Purification

The first and most critical step towards determining a crystal structure is the synthesis of a pure, crystalline sample. A plausible synthetic route to this compound involves the dehalogenation of a precursor. For instance, a preparation method for 4-bromo-1,1,2-trifluoro-1-butene involves the dehalogenation of this compound using a metal like zinc.[1][2] While this describes the reverse of our target synthesis, it suggests that the addition of bromine across the double bond of a suitable butene precursor, such as 4-bromo-1,1,2-trifluoro-1-butene, would be a viable approach.

Generalized Synthetic Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the starting alkene in a suitable inert solvent (e.g., dichloromethane).

-

Bromination: Cool the solution in an ice bath and add a solution of bromine in the same solvent dropwise. The disappearance of the bromine color indicates the progress of the reaction.

-

Workup: After the reaction is complete, wash the solution with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product should be purified by column chromatography or distillation to achieve high purity (>99%).

Crystallization: The Art of Growing Single Crystals

Obtaining high-quality single crystals is often the most challenging step in crystal structure determination. For small organic molecules, several techniques can be employed.[3][4][5][6] The choice of solvent is a critical factor for successful crystallization.[7]

Common Crystallization Techniques:

| Technique | Description | Advantages | Considerations |

| Slow Evaporation | The compound is dissolved in a solvent in which it is moderately soluble, and the solvent is allowed to evaporate slowly.[3] | Simple to set up. | May lead to the formation of small or poorly formed crystals if evaporation is too rapid. |

| Vapor Diffusion | A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble.[3][6] | Excellent for small quantities of material and often yields high-quality crystals. | Requires careful selection of the solvent/anti-solvent pair. |

| Solvent Layering | A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble.[3][6] | Can produce large, well-defined crystals at the interface of the two solvents. | Technically more challenging to set up without disturbing the layers. |

| Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization. | Effective for compounds with a significant temperature-dependent solubility. | Rapid cooling can lead to the formation of a powder or small crystals. |

Experimental Workflow for Crystallization Screening:

Caption: A generalized workflow for the screening of crystallization conditions for a small organic molecule.

Single-Crystal X-ray Diffraction: Data Acquisition

Single-crystal X-ray diffraction is a powerful analytical technique that provides detailed information about the atomic and molecular structure of a crystal.[8][9][10] The process involves irradiating a single crystal with a monochromatic X-ray beam and measuring the resulting diffraction pattern.[9][10]

Step-by-Step Data Collection Protocol:

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[8]

-

Instrument Setup: The crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector.[10] The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

-

Data Collection Strategy: A data collection strategy is devised to measure the intensities of a large number of unique reflections. This typically involves rotating the crystal through a series of angles while collecting diffraction images.[9]

-

Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for various experimental factors.[11] This results in a file containing a list of Miller indices (h, k, l) and their corresponding structure factor amplitudes (|F|).

Structure Solution and Refinement: From Data to Model

The integrated diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is followed by refinement, where the atomic parameters are adjusted to improve the agreement between the calculated and observed diffraction data. A variety of software packages are available for this purpose, such as SHELX, Olex2, and CRYSTALS.[12][13][14][15]

Logical Flow of Structure Solution and Refinement:

Caption: A schematic representation of the iterative process of crystal structure solution and refinement.

Computational Conformational Analysis: A Complementary Approach

In the absence of experimental crystal structure data, or as a complementary technique, computational methods can provide valuable insights into the preferred conformations of this compound.[16] Conformational analysis of halogenated alkanes can be performed using various computational chemistry software packages.[17][18][19]

Methodology for Conformational Analysis:

-

Initial Structure Generation: A 3D model of the molecule is built.

-

Conformational Search: A systematic or stochastic search of the conformational space is performed by rotating around the single bonds.

-

Geometry Optimization and Energy Calculation: Each identified conformer is subjected to geometry optimization and its energy is calculated using a suitable level of theory (e.g., Density Functional Theory).

-

Population Analysis: The relative populations of the conformers at a given temperature are calculated based on their Boltzmann distribution.

This analysis can predict the most stable conformers in the gas phase or in solution, which can then be compared with the experimentally determined conformation in the solid state.

Data Interpretation and Visualization

The final output of a crystal structure determination is a Crystallographic Information File (CIF), which contains all the information about the crystal structure, including unit cell parameters, space group, atomic coordinates, and bond lengths and angles. This data can be visualized using software such as Mercury or Olex2 to generate informative graphical representations of the molecule and its packing in the crystal lattice.

Key Structural Parameters to Analyze:

| Parameter | Significance |

| Unit Cell Dimensions | Defines the size and shape of the repeating unit of the crystal lattice. |

| Space Group | Describes the symmetry of the crystal. |

| Atomic Coordinates | The precise position of each atom in the unit cell. |

| Bond Lengths and Angles | Provides information about the covalent bonding within the molecule. |

| Torsion Angles | Describes the conformation of the molecule. |

| Intermolecular Interactions | Reveals non-covalent interactions, such as halogen bonding, that govern the crystal packing. |

Conclusion

While the definitive crystal structure of this compound remains to be experimentally determined, this guide provides a rigorous and comprehensive framework for its elucidation. By following the detailed protocols for synthesis, crystallization, data collection, structure solution, and computational analysis, researchers will be well-equipped to uncover the precise three-dimensional architecture of this and other related halogenated compounds. The successful application of these methods will undoubtedly contribute to a deeper understanding of the structure-property relationships in this important class of molecules.

References

Sources

- 1. CN105753632A - Preparation method of 4-bromo-1, 1, 2-trifluoro-1-butene - Google Patents [patents.google.com]

- 2. Preparation method of 4-bromo-1, 1, 2-trifluoro-1-butene - Eureka | Patsnap [eureka.patsnap.com]

- 3. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 5. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]

- 6. unifr.ch [unifr.ch]

- 7. benchchem.com [benchchem.com]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 11. portlandpress.com [portlandpress.com]

- 12. rcsb.org [rcsb.org]

- 13. CRYSTALS – Chemical Crystallography [xtl.ox.ac.uk]

- 14. Crystallography Software | UNC Department of Chemistry X-ray Core Laboratory [xcl.web.unc.edu]

- 15. X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 16. youtube.com [youtube.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. eprints.soton.ac.uk [eprints.soton.ac.uk]

Thermal stability of 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane

An In-depth Technical Guide to the Thermal Stability of 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane

Abstract

This technical guide provides a comprehensive framework for evaluating the thermal stability of this compound (CAS RN: 378-13-2). While specific experimental thermal decomposition data for this compound is not extensively available in public literature, this document, written from the perspective of a Senior Application Scientist, outlines the critical theoretical considerations, experimental protocols, and data interpretation strategies necessary for a thorough assessment. We delve into the foundational principles of thermal analysis techniques, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC), providing detailed, field-proven methodologies. The guide also explores potential decomposition pathways, factors influencing stability, and best practices for safe handling, equipping researchers, scientists, and drug development professionals with the necessary tools to characterize this and similar complex halogenated compounds.

Introduction: The Imperative of Thermal Stability

This compound is a halogenated alkane whose utility in synthetic chemistry and materials science is predicated on its unique chemical structure. The presence of multiple, different halogen atoms (F, Cl, Br) imparts specific reactivity and physical properties. However, this structural complexity also raises critical questions about its stability under thermal stress.

Thermal stability is not merely an academic parameter; it is a cornerstone of process safety, product shelf-life, and regulatory compliance in drug development and chemical manufacturing.[1][2] An uncharacterized thermal profile can lead to runaway reactions, the generation of toxic byproducts, and compromised product integrity. This guide serves as a definitive resource for establishing a robust thermal stability profile for this compound.

Physicochemical Properties

A baseline understanding of the compound's physical properties is essential before undertaking thermal analysis.

| Property | Value | Source |

| CAS Number | 378-13-2 | [3][4] |

| Molecular Formula | C₄H₄Br₂ClF₃ | [3][4][5] |

| Molecular Weight | 304.33 g/mol | [3][4] |

| Boiling Point | 70 °C | [6] |

| Density | 2.035 g/cm³ | [6] |

Theoretical Underpinnings of Thermal Decomposition

The thermal stability of this compound is intrinsically linked to the bond dissociation energies (BDEs) of its carbon-halogen bonds. The general trend for C-X bond strength in alkanes is C-F > C-Cl > C-Br. This suggests that under thermal stress, the initial decomposition event is most likely the homolytic cleavage of a carbon-bromine bond, which is the weakest linkage in the molecule.

This initial cleavage would generate a highly reactive radical intermediate, initiating a cascade of further decomposition reactions. The potential for elimination reactions, forming unsaturated species and releasing hydrogen halides (HBr, HCl, HF), must also be considered. Understanding these fundamental chemical principles is crucial for designing meaningful experiments and interpreting their results.

Core Methodologies for Experimental Stability Assessment

A multi-technique approach is essential for a comprehensive understanding of thermal stability. No single method provides a complete picture; rather, TGA, DSC, and ARC offer complementary information on mass loss, energetic transitions, and runaway reaction potential, respectively.

Thermogravimetric Analysis (TGA): Quantifying Mass Loss

Expertise & Causality: TGA is the frontline tool for determining the temperature at which a material begins to decompose.[7] By precisely measuring mass change as a function of temperature in a controlled atmosphere, we can identify the onset of degradation.[8] The choice of atmosphere is critical: an inert nitrogen atmosphere allows for the study of intrinsic thermal decomposition, while an oxidative (air or oxygen) atmosphere reveals susceptibility to oxidation.[7]

Protocol 1: TGA for Onset of Decomposition

-

Instrument Calibration: Calibrate the TGA instrument's mass balance using certified calibration weights and verify the temperature calibration using Curie point standards.

-

Sample Preparation: Place 5-10 mg of this compound into a clean, tared platinum or ceramic TGA pan.

-

Atmosphere and Flow Rate: Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min for at least 30 minutes prior to the experiment to ensure an inert atmosphere. Maintain the purge during the analysis.

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a linear heating rate of 10 °C/min. The 10 °C/min rate is a standard practice that balances analytical speed with resolution.

-

-

Data Analysis: Plot the mass (%) versus temperature (°C). The onset temperature of decomposition is determined using the tangent method at the first major mass loss event. Record the temperature at 5% mass loss (T₅%) as a key stability indicator.

Differential Scanning Calorimetry (DSC): Characterizing Energetic Events

Expertise & Causality: DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[9][10][11] This technique is invaluable for detecting endothermic events (like melting) and exothermic events (like decomposition or crystallization).[12] A significant exothermic peak concurrent with mass loss in TGA is a strong indicator of a potentially hazardous decomposition. High-pressure crucibles are essential when analyzing volatile compounds or those that generate gaseous decomposition products to prevent cell contamination and ensure accurate enthalpy measurements.

Protocol 2: DSC for Thermal Hazard Screening

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified indium standard.

-

Sample Preparation: Hermetically seal 2-5 mg of this compound in a high-pressure stainless steel or gold-plated crucible. This is a critical self-validating step to contain any evolved gases and prevent damage to the instrument.

-

Atmosphere: Use a static air or inert nitrogen atmosphere as required.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Plot the heat flow (W/g) versus temperature (°C). Identify the onset temperature of any significant exothermic events. Integrate the peak area to quantify the enthalpy of decomposition (ΔHd) in J/g.

Accelerating Rate Calorimetry (ARC): Simulating Worst-Case Scenarios

Expertise & Causality: ARC is the gold standard for assessing thermal runaway potential.[13] It mimics a "worst-case" adiabatic scenario where a container cannot dissipate the heat generated by a reaction, leading to a self-accelerating temperature and pressure increase.[14][15] The core of the ARC method is a "Heat-Wait-Seek" protocol. The instrument heats the sample to a set temperature, waits for thermal equilibrium, and then seeks for any self-heating (exothermic activity).[16] If an exotherm is detected, the instrument switches to adiabatic mode, matching the furnace temperature to the sample temperature, thus preventing any heat loss.[13][15]

Protocol 3: ARC for Adiabatic Decomposition Analysis

-

Instrument Setup: Calibrate the ARC system according to the manufacturer's specifications (ASTM E1981).[17]

-

Sample Preparation: Load a precisely weighed amount of this compound into a titanium or Hastelloy-C bomb. The sample holder's thermal inertia (Φ-factor) must be accounted for in the analysis.

-

Experimental Parameters:

-

Start Temperature: 50 °C.

-

End Temperature: 350 °C.

-

Heating Step: 5 °C.

-

Wait Time: 15 minutes.

-

Exotherm Detection Threshold: 0.02 °C/min.[16]

-

-

Execution: Initiate the Heat-Wait-Seek sequence. The instrument will automatically track the temperature and pressure if an exotherm is detected.

-

Data Analysis: From the resulting temperature and pressure vs. time data, determine the key safety parameters summarized in the table below.

Summary of Key Thermal Stability Data

The data gathered from these analyses should be compiled for a clear, comparative overview.

| Parameter | Technique | Description |

| Tonset (Onset Temperature) | TGA / DSC / ARC | The temperature at which decomposition begins. A critical parameter for defining safe operating limits.[16] |

| ΔHd (Enthalpy of Decomposition) | DSC | The total energy released during decomposition. Higher values indicate a more severe thermal hazard. |

| TMRad (Time to Maximum Rate) | ARC | The time required to reach the maximum rate of decomposition under adiabatic conditions from the onset temperature.[13][16] |

| SADT (Self-Accelerating Decomposition Temperature) | ARC / DSC | The lowest temperature at which a substance in a specific packaging can undergo self-accelerating decomposition.[17] |

Visualization of Experimental Workflow & Decomposition

Experimental Workflow

The logical flow from sample characterization to hazard assessment is a critical component of a robust safety program.

Caption: Logical workflow for thermal stability assessment.

Postulated Thermal Decomposition Pathway

Based on bond dissociation energies, a radical-initiated decomposition is the most probable pathway. The C-Br bond is the most labile, followed by the C-Cl bond.

Caption: Postulated radical-initiated decomposition pathway.

Factors Influencing Thermal Stability

The intrinsic thermal stability determined under ideal conditions can be significantly altered by extrinsic factors.

-

Presence of Catalysts: Certain metals, such as copper and iron, and their oxides can catalyze dehalogenation reactions, lowering the decomposition temperature.[18][19][20] It is imperative to consider the materials of construction for reactors and storage vessels.

-

Atmosphere: As demonstrated by TGA, an oxidizing atmosphere can lead to different, often more complex and energetic, decomposition pathways compared to an inert environment.

-

Contaminants: The presence of impurities, particularly strong bases or acids, can initiate decomposition at temperatures lower than the pure substance.[21]

-

pH: For compounds susceptible to hydrolysis, the pH of any aqueous media they might contact can play a role in their degradation.[22]

Safe Handling and Storage Recommendations

Based on the potential for thermal decomposition and the likely release of toxic hydrogen halides, the following precautions are mandatory:

-

Storage: Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[21] Keep containers tightly closed.

-

Handling: All handling should be performed in a well-ventilated fume hood.[21] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat.

-

Incompatibilities: Avoid contact with strong acids, bases, and oxidizing/reducing agents.[21] Also, avoid contact with reactive metals that could catalyze decomposition.

-

Spill & Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous waste in accordance with local regulations. Do not allow entry into waterways.

Conclusion

The thermal stability of this compound is a complex attribute that demands a rigorous and multi-faceted analytical approach. While this guide provides a robust framework for its characterization, it must be emphasized that the data derived from TGA, DSC, and ARC are not merely numbers; they are critical safety parameters that must inform every stage of this compound's lifecycle, from laboratory synthesis to industrial application. By integrating theoretical principles with systematic experimental validation, researchers and developers can ensure the safe and effective utilization of this versatile chemical entity.

References

-

AIChE Practice+. (n.d.). Use of Accelerating Rate Calorimetry in Improving Process Safety of Reactive Chemicals. Retrieved from [Link]

-

Thermal Hazard Technology. (n.d.). Accelerating Rate Calorimeter. Retrieved from [Link]

-

Belmont Scientific. (n.d.). Accelerating Rate Calorimeter (ARC) for Chemical Reactivity Testing. Retrieved from [Link]

-

NETZSCH Analyzing & Testing. (n.d.). Accelerating Rate Calorimeter (ARC). Retrieved from [Link]

-

ioKinetic. (n.d.). Accelerating Rate Calorimeter Testing. Retrieved from [Link]

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

Central Administration for Pharmaceutical Products. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Retrieved from [Link]

-

Slideshare. (2012). Stability testing of pharmaceutical products. Retrieved from [Link]

-

European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]

-

European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. Retrieved from [Link]

-

ResearchGate. (2021). The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants. Retrieved from [Link]

-

MDPI. (2021). The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants. Retrieved from [Link]

-

Murdoch University Research Portal. (n.d.). Catalytic de-halogenation of halogen-containing solid wastes by nanostructures of transition metals and their oxide configurations. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

NIST. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

-

YouTube. (2014). Differential scanning calorimetry. Retrieved from [Link]

-

Setaram. (n.d.). An overview of Differential Scanning Calorimetry - DSC. Retrieved from [Link]

-

Intertek. (n.d.). Differential Scanning Calorimetry Analysis. Retrieved from [Link]

-

TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]

-

ResearchGate. (2019). Thermogravimetric Analysis of Polymers. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. edaegypt.gov.eg [edaegypt.gov.eg]

- 3. scbt.com [scbt.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound | C4H4Br2ClF3 | CID 136221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. tainstruments.com [tainstruments.com]

- 8. researchgate.net [researchgate.net]

- 9. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. setaramsolutions.com [setaramsolutions.com]

- 12. Differential Scanning Calorimetry Analysis [intertek.com]

- 13. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 14. Use of Accelerating Rate Calorimetry in Improving Process Safety of Reactive Chemicals | AIChE [aiche.org]

- 15. thermalhazardtechnology.com [thermalhazardtechnology.com]

- 16. belmontscientific.com [belmontscientific.com]

- 17. Accelerating Rate Calorimeter Testing | ioKinetic [iokinetic.com]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Research Portal [researchportal.murdoch.edu.au]

- 21. keyorganics.net [keyorganics.net]

- 22. ema.europa.eu [ema.europa.eu]

An In-depth Technical Guide to the Solubility of 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the solubility characteristics of 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane. Given the absence of extensive empirical solubility data in publicly available literature for this specific compound, this document establishes a predictive framework grounded in fundamental principles of chemical interactions and provides a robust experimental protocol for empirical determination.

Introduction to this compound

This compound, with the chemical formula C4H4Br2ClF3, is a halogenated hydrocarbon.[1][2][3] Its structure is characterized by a four-carbon chain with extensive halogen substitution. Key physicochemical properties are detailed below:

-

Molecular Formula: C4H4Br2ClF3[1]

-

Molecular Weight: 304.33 g/mol [3]

-

Boiling Point: 70 °C[1]

-

Density: 2.035 g/cm³[1]

The presence of highly electronegative fluorine, chlorine, and bromine atoms induces significant bond polarity, creating a complex distribution of partial positive and negative charges across the molecule. However, the overall molecular polarity will depend on the three-dimensional arrangement of these atoms and the resulting net dipole moment. As a halogenated hydrocarbon, it is anticipated to be largely non-polar to weakly polar.

Theoretical Framework for Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative reflection of the intermolecular forces between solute and solvent molecules.[4][5][6] For dissolution to occur, the energy released from the formation of solute-solvent interactions must be comparable to the energy required to overcome solute-solute and solvent-solvent interactions. The primary intermolecular forces at play for this compound are:

-

London Dispersion Forces: As a relatively large molecule with a significant number of electrons, London dispersion forces will be a major contributor to its intermolecular attractions. These forces are present in all molecules and increase with molecular size and surface area.

-

Dipole-Dipole Interactions: Due to the presence of polar C-F, C-Cl, and C-Br bonds, the molecule will possess localized dipoles. These will contribute to its interaction with polar solvents.

Halogenated hydrocarbons are generally more soluble in organic solvents than in polar solvents like water.[7] They are considered insoluble in water because they cannot effectively disrupt the strong hydrogen-bonding network of water molecules.[7]

Based on these principles, a predicted solubility profile in various classes of organic solvents can be established.

Predicted Solubility Profile

The following table provides a qualitative prediction of the solubility of this compound in common organic solvents, categorized by their polarity.

| Solvent Category | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Cyclohexane, Toluene, Carbon Tetrachloride | High | The dominant intermolecular forces in both the solute and these solvents are London dispersion forces. The structural similarity leads to favorable interactions.[8][9] |

| Weakly to Moderately Polar Aprotic | Diethyl Ether, Dichloromethane, Chloroform, Tetrahydrofuran (THF), Ethyl Acetate | High to Moderate | These solvents exhibit a combination of dispersion forces and dipole-dipole interactions, which should effectively solvate the target molecule. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to Low | While these solvents have strong dipole moments, the lack of hydrogen bonding donors and their high polarity may not be as compatible with the primarily non-polar character of the halogenated alkane. |

| Polar Protic | Methanol, Ethanol, Isopropanol, Water, Acetic Acid | Low to Insoluble | The strong hydrogen-bonding networks in these solvents would be difficult for the solute to disrupt, leading to poor solubility.[7] The energy cost of breaking the solvent-solvent hydrogen bonds is not sufficiently compensated by the formation of solute-solvent interactions. |

Experimental Protocol for Solubility Determination

To empirically determine the solubility of this compound, the following detailed protocol, based on the widely accepted shake-flask method, is recommended.[10][11]

Materials and Reagents

-

This compound (solute)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Gas chromatograph with a suitable detector (e.g., ECD or FID) or an HPLC-UV system.[12][13]

Experimental Workflow

Caption: Experimental workflow for the determination of solubility.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.

-

Accurately add a known volume (e.g., 5.00 mL) of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure the solution is saturated.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a volumetric pipette.

-

Immediately filter the collected supernatant through a syringe filter into a clean, tared vial to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with a known volume of the same solvent to bring the concentration within the analytical range of the chosen instrument.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze the standard solutions and the diluted sample using a suitable analytical method (e.g., Gas Chromatography).

-

Construct a calibration curve by plotting the instrument response versus the concentration of the standard solutions.

-

From the calibration curve, determine the concentration of the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Factors Influencing Solubility

The solubility of this compound can be influenced by several factors:

-

Temperature: The effect of temperature on solubility depends on the enthalpy of the solution. For most solid solutes dissolving in liquid solvents, the process is endothermic, and solubility increases with temperature. However, this should be determined empirically.

-

Solvent Purity: The presence of impurities, particularly water, in the organic solvents can significantly alter the solubility of the compound.

-

Polymorphism: The crystalline form of the solute can affect its solubility. Different polymorphs can exhibit different lattice energies, leading to variations in solubility.

Logical Framework for Solvent Selection

The selection of an appropriate solvent is critical for various applications, from chemical synthesis to purification and formulation. The following diagram illustrates the decision-making process based on the principles of intermolecular forces.

Caption: Decision matrix for solvent selection based on intermolecular forces.

Conclusion

References

-

Maricopa Open Digital Press. Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Available from: [Link]

-

Quora. How do intermolecular forces influence solubility?. 2020-10-19. Available from: [Link]

-

Pearson. Solutions: Solubility and Intermolecular Forces: Videos & Practice Problems. Available from: [Link]

-

NJIT. Solubility and Intermolecular Forces. Available from: [Link]

-

Vedantu. How do Intermolecular forces affect solubility class 11 chemistry CBSE. Available from: [Link]

-

Unknown. Polarity of Solvents. Available from: [Link]

-

Fakhree, M.A.A., et al. Experimental and Computational Methods Pertaining to Drug Solubility. 2010. Available from: [Link]

-

uHPLCs. Comparison of the polarity of organic solvents. 2022-10-13. Available from: [Link]

-

SlideShare. solubility experimental methods.pptx. Available from: [Link]

-

University of Rochester. Solvents and Polarity. Available from: [Link]

-

Unknown. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. 2013-02-15. Available from: [Link]

-

Shodex. Polarities of Solvents. Available from: [Link]

-

ResearchGate. How do you distinguish the polarity of organic solvent?. 2014-10-15. Available from: [Link]

-

Lund University. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

-

ChemBK. This compound. 2024-04-10. Available from: [Link]

-

Unknown. Principles Of Drug Action 1, Spring 2005, Halogenated Hydrocarbons. Available from: [Link]

-

ACS Publications. Solubility of Halogenated Hydrocarbon Refrigerants in Organic Solvents. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

NIST. This compound. Available from: [Link]

-

PubChem. 1,4-Dibromo-2-chloro-1,1,2-trifluorooctane. Available from: [Link]

-

PubChem. 1,4-Dibromo-2-chloro-1,1-difluorobutane. Available from: [Link]

-

Wikipedia. Halogen. Available from: [Link]

-

Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. Available from: [Link]

-

Chemistry Steps. Solubility of Organic Compounds. Available from: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | C4H4Br2ClF3 | CID 136221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 5. Solutions: Solubility and Intermolecular Forces Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 6. njit.edu [njit.edu]

- 7. webhome.auburn.edu [webhome.auburn.edu]

- 8. quora.com [quora.com]

- 9. How do Intermolecular forces affect solubility class 11 chemistry CBSE [vedantu.com]

- 10. researchgate.net [researchgate.net]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. solubility experimental methods.pptx [slideshare.net]

- 13. pharmatutor.org [pharmatutor.org]

An In-depth Technical Guide to the Reactivity Profile of 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane

Abstract

This technical guide provides a comprehensive analysis of the predicted reactivity profile of 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane, a polyhalogenated alkane with significant potential in synthetic organic chemistry. In the absence of extensive specific literature for this exact molecule, this guide synthesizes fundamental principles of organic chemistry, reactivity trends of haloalkanes, and data from structurally analogous compounds to offer a robust predictive framework for its chemical behavior. The discussion herein is tailored for researchers, scientists, and drug development professionals, focusing on the causality behind predicted reaction pathways, including nucleophilic substitution, elimination, and dehalogenation reactions. Detailed experimental protocols, derived from established methodologies for similar substrates, are provided as a self-validating system for laboratory application.

Introduction and Structural Synopsis

This compound (CAS No. 378-13-2) is a structurally complex haloalkane characterized by a butane backbone bearing a diverse array of halogen substituents.[1][2][3] The molecule's reactivity is dictated by the interplay of these halogens, each imparting distinct electronic and steric effects.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 378-13-2 | [1][4] |

| Molecular Formula | C₄H₄Br₂ClF₃ | [1][4] |

| Molecular Weight | 304.33 g/mol | [1][4] |

| Boiling Point | 70 °C | [4] |

| Density | 2.035 g/cm³ | [4] |

The strategic placement of two bromine atoms, one chlorine atom, and three fluorine atoms creates a molecule with multiple reactive centers. The carbon-halogen bond strengths decrease in the order C-F > C-Cl > C-Br > C-I, making the carbon-bromine bonds the most likely sites for nucleophilic attack and elimination reactions.[5] The high electronegativity of the fluorine atoms is expected to exert a significant inductive effect, influencing the reactivity of the adjacent C-Cl and C-Br bonds.

Predicted Reactivity Profile

The reactivity of this compound is anticipated to be dominated by three main pathways: nucleophilic substitution, elimination, and reductive dehalogenation. The specific outcome of a reaction will be highly dependent on the choice of reagents and reaction conditions.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a cornerstone of haloalkane chemistry. In the case of this compound, the two C-Br bonds are the most probable sites for substitution due to the lower bond dissociation energy of C-Br compared to C-Cl and C-F.

Causality of Reactivity: The general order of leaving group ability for halogens in nucleophilic substitution is I⁻ > Br⁻ > Cl⁻ > F⁻. This trend is directly correlated with the strength of the carbon-halogen bond. The weaker the bond, the more readily it is cleaved, and the faster the reaction. Therefore, nucleophilic attack will preferentially occur at the carbon atoms bearing the bromine atoms. The presence of highly electronegative fluorine atoms on C-1 and C-2 will likely decrease the rate of substitution at these positions due to inductive electron withdrawal, which destabilizes the transition state.

Predicted Reaction Scheme:

Caption: Predicted nucleophilic substitution pathways.

Experimental Protocol: Nucleophilic Substitution with Sodium Iodide (Finkelstein Reaction)

This protocol describes a representative nucleophilic substitution to replace a bromine atom with an iodine atom.

-

Reagents and Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 eq.) in acetone.

-

Reaction Initiation: Add sodium iodide (1.1 eq.) to the solution.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS. The formation of a precipitate (NaBr) indicates the reaction is proceeding.

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature and filter to remove the sodium bromide precipitate. Evaporate the acetone under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Elimination Reactions

Elimination reactions of haloalkanes, particularly dehydrohalogenation, are a primary method for the synthesis of alkenes. For this compound, treatment with a strong, non-nucleophilic base is expected to induce the elimination of HBr.

Causality and Regioselectivity: The regioselectivity of the elimination will be governed by Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene. However, the steric hindrance of the base and the acidity of the alpha-protons can influence the product distribution. The presence of electron-withdrawing fluorine atoms can increase the acidity of neighboring protons, potentially favoring Hofmann elimination in certain cases. The E2 mechanism is anticipated to be the dominant pathway, requiring an anti-periplanar arrangement of the proton and the leaving group.

Predicted Reaction Scheme:

Caption: Predicted E2 elimination pathways.

Experimental Protocol: Dehydrobromination using Potassium tert-butoxide

-

Reagents and Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 eq.) in anhydrous tetrahydrofuran (THF).

-

Reaction Initiation: Cool the solution to 0 °C in an ice bath and add a solution of potassium tert-butoxide (1.2 eq.) in THF dropwise.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction by TLC or GC-MS.

-

Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography.

Reductive Dehalogenation

The presence of two bromine atoms makes this compound a candidate for reductive dehalogenation, particularly with reducing metals like zinc. This reaction can lead to the formation of either cyclopropane derivatives through 1,3-debromination or dienes through a more complex debromination-elimination sequence. Given the 1,4-disposition of the bromine atoms, intermolecular reactions or rearrangement might also occur.

Causality of Reactivity: Zinc dust is a common reagent for the dehalogenation of vicinal and 1,3-dihalides. The reaction proceeds through an organozinc intermediate. The high reactivity of the C-Br bonds suggests that debromination will be the primary reductive pathway.

Predicted Reaction Scheme:

Caption: Predicted reductive dehalogenation pathway.

Experimental Protocol: Dehalogenation with Zinc Dust

-

Reagents and Setup: In a round-bottom flask, suspend activated zinc dust (2.5 eq.) in a suitable solvent such as ethanol or acetic acid.

-

Reaction Initiation: Add a solution of this compound (1 eq.) in the same solvent to the zinc suspension.

-

Reaction Conditions: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

-